2-Ethyl-3,5-dimethylpyrazine is an organic compound belonging to the alkylpyrazine class. [, , ] It is a flavoring agent known for its potent, characteristic roasted, nutty, and earthy aroma, often associated with foods like potato chips, chocolate, coffee, and roasted nuts. [, , , , , , , , ] It is commonly found in various natural sources like roasted foods and beverages, as well as in insects. [, , , , , ] Scientific research focuses on its role as a flavor and aroma compound, its synthesis, its presence in various food matrices, and its potential applications in pest control.
The synthesis of 2-ethyl-3,5-dimethylpyrazine can be achieved through several methods:
As a pyrazine derivative, 2-ethyl-3,5-dimethylpyrazine participates in various chemical reactions typical of nitrogen-containing heterocycles:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism by which 2-ethyl-3,5-dimethylpyrazine exerts its effects—especially in biological contexts—primarily involves its role as an olfactory stimulus:
The physical properties of 2-ethyl-3,5-dimethylpyrazine include:
Chemical properties include:
These properties make it suitable for applications in flavoring agents where stability under heat is crucial.
2-Ethyl-3,5-dimethylpyrazine finds various applications across different fields:
2-Ethyl-3,5-dimethylpyrazine (CAS 13925-07-0, 27043-05-6, or 55031-15-7) is a heterocyclic organic compound classified as an alkylated pyrazine. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.19 g/mol. Structurally, it features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with ethyl and methyl substituents attached to the carbon atoms. This arrangement creates three isomeric forms (2-ethyl-3,5-dimethyl; 2-ethyl-3,6-dimethyl; and others), often occurring as mixtures in commercial samples [4] [7] [9]. The compound is a colorless to pale yellow liquid at room temperature, with a boiling point of 180–181°C, a density of 0.965 g/mL, and a flash point of 69°C [4] [6] [10]. Its low odor threshold (0.4 μg/L in water) and high volatility make it exceptionally potent in flavor and fragrance applications [2].
Table 1: Fundamental Physicochemical Properties of 2-Ethyl-3,5-dimethylpyrazine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₁₂N₂ | - |
Molecular Weight | 136.19 g/mol | - |
Boiling Point | 180–181°C | Lit. |
Density | 0.965 g/mL | 25°C |
Refractive Index | 1.500 | 20°C |
Flash Point | 69°C | Closed cup |
Odor Threshold | 0.4 μg/L | In water |
Solubility | Miscible in organic solvents | Limited in water |
The specific positioning of alkyl groups on the pyrazine ring dictates its sensory properties. The ethyl group at carbon 2 and methyl groups at carbons 3 and 5 (or 3 and 6) create distinct electronic distributions that interact with olfactory receptors, yielding nutty, roasted aromas. This structure-activity relationship is critical in flavor chemistry, where minor positional isomers exhibit different sensory profiles [2] [9].
2-Ethyl-3,5-dimethylpyrazine gained prominence in the mid-20th century as gas chromatography-mass spectrometry (GC-MS) techniques revealed its role in food aromas. Designated as FEMA 3149 (GRAS), it became commercially significant for replicating roasted flavors in processed foods, coffees, and meats [5]. Research by Buttery and Ling established its odor thresholds and sensory descriptors ("nutty," "roasted," "cocoa-like"), quantifying its contribution to foods like fried shallots, where concentration correlates with frying temperature and sensory impact [2].
Concurrently, ecological studies uncovered its function as a semiochemical. Pyrazines, including 2-ethyl-3,5-dimethylpyrazine, were identified in wolf urine as kairomones triggering fear responses in prey species like deer and rodents. This discovery highlighted its role in predator-prey dynamics and potential applications in wildlife management [3] [8]. In ants, similar compounds act as trail pheromones, demonstrating cross-species ecological significance [8].
Despite extensive characterization, key research gaps persist:
Table 2: Research Priorities for 2-Ethyl-3,5-dimethylpyrazine
Research Domain | Unresolved Questions | Current Limitations |
---|---|---|
Biosynthesis | Enzymatic regulation of isomer ratios; pathway kinetics | In vitro studies lack in vivo validation |
Ecological Signaling | Species-specific receptor binding mechanisms | Field verification difficult to replicate |
Flavor Chemistry | Isomer contributions to matrix-dependent flavor profiles | Overlap in sensory descriptors of isomers |
Analytical Methods | Chromatographic resolution of all isomers | Similar retention times and mass spectra |
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